3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide
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Overview
Description
3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group and a hydroxyethyl group attached to an indoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of a ketone with phenylhydrazine under acidic conditions to form the indole core . This is followed by further functionalization to introduce the chloro and hydroxyethyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Fischer indole synthesis and subsequent functionalization steps to ensure high yield and purity. This may include the use of specific catalysts and controlled reaction conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group with an amine would yield an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed study, including molecular docking and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
3-chloro-N’-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide: Similar in structure but with a naphthyl group instead of an indoline moiety.
Indole derivatives: Compounds with similar indole cores but different substituents.
Uniqueness
3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
3-chloro-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-21-8-7-12-9-13(5-6-16(12)21)17(22)11-20-18(23)14-3-2-4-15(19)10-14/h2-6,9-10,17,22H,7-8,11H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGRZBVBSOLPNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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